molecular formula C18H19F3N2O2 B2860854 N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(trifluoromethyl)benzamide CAS No. 1421514-32-0

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(trifluoromethyl)benzamide

Cat. No. B2860854
M. Wt: 352.357
InChI Key: CGZRMQIHDWOUOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(trifluoromethyl)benzamide” is a complex organic compound. It contains a benzamide group, which is common in many pharmaceuticals . The trifluoromethyl group is also often found in pharmaceuticals and agrochemicals .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzamide group and the introduction of the trifluoromethyl group. Trifluoromethylation is often achieved through radical trifluoromethylation .

Scientific Research Applications

Synthesis and Characterization of Aromatic Polymers

Aromatic polyamides, polyimides, and polyureas featuring 1,3,5-triazine rings and flexible long side chains have been synthesized, showcasing solubility in non-polar solvents and thermal stability up to 430°C. These polymers exhibit partial side-chain crystallinity and potential application in high-performance materials due to their chemical and thermal properties (Lin et al., 1990).

Charge Transfer and Molecular Interaction Studies

The study of 1,3,5-triazine derivatives with electron-donating and accepting groups reveals intramolecular charge transfer (ICT) effects, with potential applications in molecular electronics and sensing technologies. Protonation of these compounds alters their optical properties, indicating their usefulness in pH-responsive materials (Meier et al., 2003).

Electrophilic Cyclization Reactions

Research on N,N-diethyl benzamides demonstrates their role in synthesizing bis-N,N-dimethylaminochalcogenoxanthen-9-ones through electrophilic cyclization. These compounds, showing excellent yields, are significant for developing novel organic materials with unique electronic properties (Valle et al., 2005).

Development of Polyimides with Trifluoromethyl Groups

The synthesis of aromatic diamines with trifluoromethyl groups led to the creation of polyimides that exhibit good solubility in organic solvents, high thermal stability, and transparency. These materials are promising for advanced optical and electronic applications (Liu et al., 2002).

Corrosion Inhibition by Benzothiazole Derivatives

Benzothiazole derivatives have been identified as effective corrosion inhibitors for steel, demonstrating high efficiency and stability. This research provides insights into designing more effective corrosion-resistant coatings and treatments for metal surfaces (Hu et al., 2016).

Novel Insecticides with Unique Chemical Structures

Flubendiamide, featuring a unique chemical structure with novel substituents, has been developed as a highly effective insecticide against lepidopterous pests. Its distinct mode of action and safety profile make it an important addition to integrated pest management strategies (Tohnishi et al., 2005).

properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N2O2/c1-23(2)15-8-6-12(7-9-15)16(24)11-22-17(25)13-4-3-5-14(10-13)18(19,20)21/h3-10,16,24H,11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGZRMQIHDWOUOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(trifluoromethyl)benzamide

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